![molecular formula C15H13ClN2OS B2905738 7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251666-95-1](/img/structure/B2905738.png)
7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one
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Description
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and screened for various biological activities . They are structurally similar to purines, and some derivatives have shown significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .
Synthesis Analysis
While the specific synthesis of “7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one” is not available, similar compounds have been synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Mechanism of Action
Target of Action
Similar compounds featuring pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
They achieve this by fitting into the CDK2 active site through essential hydrogen bonding . This interaction inhibits the enzymatic activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This disruption can lead to the arrest of cell growth and induction of apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of the compound’s action, based on similar compounds, is the significant inhibition of cell growth in various cell lines. This is achieved through alterations in cell cycle progression and the induction of apoptosis within cells .
properties
IUPAC Name |
7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-6-18-9-17-13-12(8-20-14(13)15(18)19)10-4-3-5-11(16)7-10/h3-5,7-9H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNUTHBJVLTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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